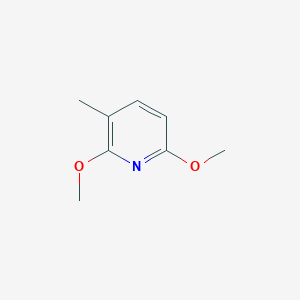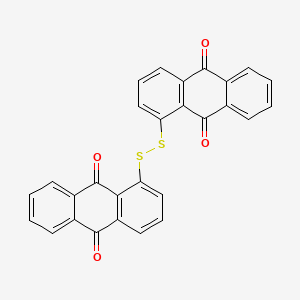
9,10-Anthracenedione, 1,1'-dithiobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,1’-dithiobis- is a chemical compound with the molecular formula C({28})H({16})O({4})S({2}) It is a derivative of anthracenedione, featuring two sulfur atoms bridging two anthracenedione units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,1’-dithiobis- typically involves the reaction of 9,10-anthracenedione with sulfur-containing reagents. One common method is the reaction of 9,10-anthracenedione with thiols or disulfides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfur bridge.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,1’-dithiobis- can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracenedione derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,1’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,1’-dithiobis- involves its interaction with molecular targets through its sulfur bridges. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, it may interact with enzymes or proteins, altering their activity and leading to therapeutic effects.
類似化合物との比較
9,10-Anthracenedione: The parent compound, lacking the sulfur bridges.
1,4-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative with different chemical properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in dye production.
Uniqueness: 9,10-Anthracenedione, 1,1’-dithiobis- is unique due to its sulfur bridges, which impart distinct chemical and physical properties. These bridges can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
13354-33-1 |
|---|---|
分子式 |
C28H14O4S2 |
分子量 |
478.5 g/mol |
IUPAC名 |
1-[(9,10-dioxoanthracen-1-yl)disulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H14O4S2/c29-25-15-7-1-3-9-17(15)27(31)23-19(25)11-5-13-21(23)33-34-22-14-6-12-20-24(22)28(32)18-10-4-2-8-16(18)26(20)30/h1-14H |
InChIキー |
DFASTHACKVACMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SSC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

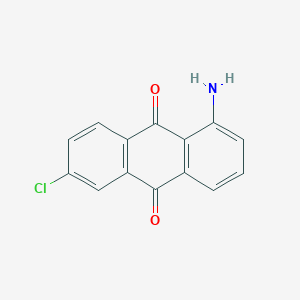
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
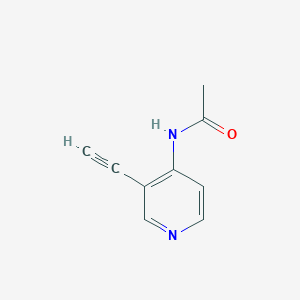
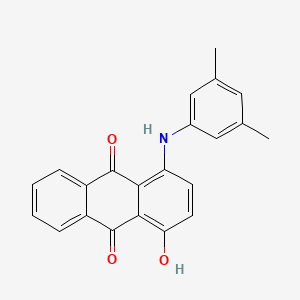
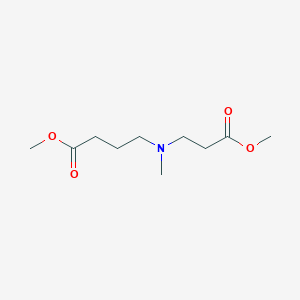
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
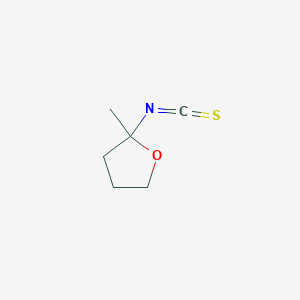
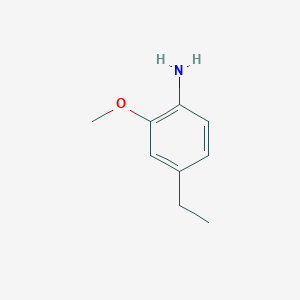
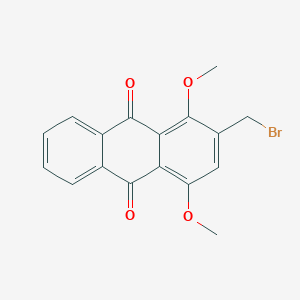
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
